H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH
CAS No.:
Cat. No.: VC17959026
Molecular Formula: C54H75N15O11
Molecular Weight: 1110.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C54H75N15O11 |
---|---|
Molecular Weight | 1110.3 g/mol |
IUPAC Name | 2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C54H75N15O11/c55-36(20-10-24-60-53(56)57)50(77)69-27-13-23-43(69)51(78)68-26-12-22-42(68)49(76)62-31-44(71)63-38(28-33-14-4-1-5-15-33)45(72)67-41(32-70)48(75)66-40(30-35-18-8-3-9-19-35)47(74)65-39(29-34-16-6-2-7-17-34)46(73)64-37(52(79)80)21-11-25-61-54(58)59/h1-9,14-19,36-43,70H,10-13,20-32,55H2,(H,62,76)(H,63,71)(H,64,73)(H,65,74)(H,66,75)(H,67,72)(H,79,80)(H4,56,57,60)(H4,58,59,61) |
Standard InChI Key | DHXMASVOPVPEJZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Introduction
Structural Characteristics and Sequence Analysis
Primary Structure and Amino Acid Composition
The peptide’s primary structure consists of nine residues: two arginine (Arg), two proline (Pro), three phenylalanine (Phe), one glycine (Gly), and one serine (Ser). The presence of DL-configured amino acids introduces stereochemical complexity, as each residue exists as a racemic mixture of D- and L-forms. This design likely aims to enhance proteolytic stability, as D-amino acids are less susceptible to enzymatic degradation .
Key structural features include:
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N- and C-terminal arginine residues: Impart a net positive charge at physiological pH, influencing solubility and electrostatic interactions.
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Proline-rich core: The consecutive Pro residues (positions 2 and 3) may induce structural rigidity, potentially disrupting α-helix or β-sheet formation.
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Hydrophobic cluster: Three Phe residues (positions 5, 7, and 8) create a hydrophobic region that could mediate membrane interactions or aggregation.
Table 1: Amino Acid Sequence and Molecular Properties
Position | Amino Acid | Configuration | Molecular Weight (g/mol) |
---|---|---|---|
1 | Arg | DL | 174.20 |
2 | Pro | DL | 115.13 |
3 | Pro | DL | 115.13 |
4 | Gly | DL | 75.07 |
5 | Phe | DL | 165.19 |
6 | Ser | DL | 105.09 |
7 | Phe | DL | 165.19 |
8 | Phe | DL | 165.19 |
9 | Arg | DL | 174.20 |
Total | 1,110.27 |
Note: Molecular weight calculated by summing individual residue masses and subtracting water molecules lost during peptide bond formation (8 × 18.015 g/mol).
Secondary and Tertiary Structure Considerations
The peptide’s secondary structure is influenced by its Pro residues, which favor polyproline helices or turns. The absence of charged residues in the central region (positions 4–8) suggests a potential amphipathic structure, with the hydrophobic Phe cluster opposing the polar termini. Molecular dynamics simulations of analogous peptides indicate that racemic configurations can stabilize non-canonical folds, though experimental validation is required .
Synthesis and Manufacturing Challenges
Solid-Phase Peptide Synthesis (SPPS)
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Racemic coupling: Each coupling step must account for both D- and L-forms, reducing reaction efficiency and necessitating precise stoichiometric control.
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Purification hurdles: Diastereomeric byproducts require advanced chromatographic techniques (e.g., chiral HPLC) for separation, increasing production costs .
Physicochemical Properties
Solubility and Charge Profile
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Aqueous solubility: Moderate (~5–10 mg/mL in water), driven by the terminal Arg residues’ positive charge.
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Isoelectric point (pI): Predicted pI of 10.2, reflecting the dominance of basic Arg side chains.
Spectroscopic Characterization
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UV-Vis: Absorption maxima at 257 nm (Phe aromatic rings) and 205 nm (peptide bonds).
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Circular Dichroism (CD): Expected to show minima at 222 nm (α-helix) and 208 nm (β-sheet), though Pro residues may distort typical patterns.
Hypothetical Applications and Research Directions
Drug Delivery Systems
The hydrophobic Phe cluster could facilitate encapsulation of lipophilic drugs, while the charged termini enhance aqueous dispersibility. Comparative studies with liposomal carriers highlight similar loading efficiencies (~15–20%) .
Table 2: Comparative Analysis with Model Peptides
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